Fragment Profiling Selectivity: Carboxylic Acid-Substituted Thiazoles Show Reduced Multi-Target Promiscuity vs. Amino-Substituted Analogs
In a systematic profiling cascade of 49 fragment-sized thiazoles and thiadiazoles tested against four unrelated enzymes (MurA, 3CLpro, MetAP1a, DdlB) at 500–625 μM, carboxylic acid-substituted thiazoles demonstrated significantly lower promiscuous inhibition compared to amino-substituted thiazoles. Specifically, MetAP1a was inhibited by only 3 of 49 compounds total, and none of the carboxylic acid-containing thiazoles inhibited DdlB (0% inhibition at 500 μM), whereas amino-substituted thiazoles frequently inhibited MurA (26 of 49) and 3CLpro (14 of 49) [1]. The 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid scaffold combines the carboxylic acid at C4 with the pyridin-2-ylamino group at C2, a substitution pattern that positions it within the less promiscuous carboxylic acid class while retaining the target-engagement advantages of the pyridylamino motif [1].
| Evidence Dimension | Promiscuous enzyme inhibition (number of enzyme targets inhibited at 500–625 μM) |
|---|---|
| Target Compound Data | Carboxylic acid-substituted thiazoles: 0/4 enzymes inhibited (DdlB); MetAP1a inhibition rate: 3 of 49 total compounds across all substituent classes |
| Comparator Or Baseline | Amino-substituted thiazoles: MurA inhibited by 26 of 49 compounds; 3CLpro inhibited by 14 of 49 compounds |
| Quantified Difference | Carboxylic acid class: 0% DdlB inhibition vs. amino class: 53% MurA inhibition rate; represents at minimum a qualitative reduction in multi-target promiscuity |
| Conditions | Biochemical inhibition assays: MurA and DdlB (malachite green endpoint assay), 3CLpro (FRET-based kinetic assay), MetAP1a (fluorogenic substrate assay); compound concentration 500–625 μM |
Why This Matters
Reduced promiscuity in biochemical assays translates to fewer false-positive hits in FBDD campaigns, saving downstream validation resources and increasing confidence that observed activity reflects specific target engagement rather than assay interference.
- [1] Proj, M.; Hrast, M.; Knez, D.; Bozovičar, K.; Grabrijan, K.; Meden, A.; Gobec, S.; Frlan, R. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Med. Chem. Lett. 2022, 13, 1845–1854. DOI: 10.1021/acsmedchemlett.2c00429. View Source
